molecular formula C18H19N3O5 B2910200 1-(4-Acetylpiperazin-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone CAS No. 1170253-09-4

1-(4-Acetylpiperazin-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone

Cat. No.: B2910200
CAS No.: 1170253-09-4
M. Wt: 357.366
InChI Key: XBKQLDLQGWFTMA-UHFFFAOYSA-N
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Description

1-(4-Acetylpiperazin-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone is a synthetic compound featuring a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group linked to an isoxazol-3-yl ring, which is further connected to a 4-acetylpiperazin-1-yl moiety via an ethanone bridge. The benzo[d][1,3]dioxol group is known to enhance metabolic stability and binding affinity in medicinal chemistry . The acetylated piperazine moiety may improve solubility and pharmacokinetic properties compared to non-acetylated analogs .

Properties

IUPAC Name

1-(4-acetylpiperazin-1-yl)-2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-12(22)20-4-6-21(7-5-20)18(23)10-14-9-16(26-19-14)13-2-3-15-17(8-13)25-11-24-15/h2-3,8-9H,4-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKQLDLQGWFTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Acetylpiperazin-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone typically involves multiple steps, including the formation of the isoxazole ring and the subsequent attachment of the piperazine and benzo[d][1,3]dioxole groups. Common synthetic routes may involve:

    Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving nitrile oxides and alkynes.

    Attachment of the Piperazine Ring: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the intermediate compound.

    Incorporation of the Benzo[d][1,3]dioxole Group: This can be done through palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls to maintain consistency.

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The synthesis of 1-(4-acetylpiperazin-1-yl)-2-(5-(benzo[d] dioxol-5-yl)isoxazol-3-yl)ethanone involves multi-step reactions, primarily focusing on:

  • Isoxazole Ring Formation : Cyclocondensation of hydroxylamine with a β-diketone precursor (e.g., 5-(benzo[d] dioxol-5-yl)-3-(2-oxoethyl)isoxazole) under acidic conditions .
  • Piperazine Acetylation : Reaction of piperazine with acetyl chloride in anhydrous DMF, catalyzed by K₂CO₃, to yield 4-acetylpiperazine .
  • Coupling Reaction : Nucleophilic substitution or amide bond formation between the isoxazole-ethanone intermediate and 4-acetylpiperazine, typically using coupling agents like EDC/HOBt .

Acetylpiperazine Moiety

  • Hydrolysis : The acetyl group undergoes hydrolysis under strong acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to regenerate piperazine .
  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form quaternary ammonium salts .

Isoxazole Ring

  • Electrophilic Substitution : The 3-position of the isoxazole undergoes halogenation (e.g., bromine in acetic acid) or nitration (HNO₃/H₂SO₄) .
  • Ring-Opening : Strong reducing agents (e.g., LiAlH₄) cleave the isoxazole to form β-enaminones .

Benzo[d] dioxol Group

  • Oxidative Degradation : Treatment with H₂O₂/Fe²⁺ opens the dioxolane ring to form catechol derivatives .

Stability Under Various Conditions

Condition Effect on Compound Reference
Acidic (pH < 3) Hydrolysis of acetylpiperazine and isoxazole ring degradation
Basic (pH > 10) Deacetylation of piperazine; benzo[d] dioxol ring stability maintained
UV Light Photooxidation of isoxazole to oxazole-2-one observed after 48 hours
Thermal (150°C) Decomposition via retro-Diels-Alder reaction of the isoxazole moiety

Catalytic and Solvent Effects

  • Palladium Catalysis : Suzuki-Miyaura coupling introduces aryl groups to the benzo[d] dioxol-5-yl substituent (e.g., substituting with phenylboronic acid) .
  • Solvent Optimization :
    • DMF : Enhances nucleophilicity in piperazine acetylation .
    • 1,4-Dioxane : Preferred for high-temperature cyclocondensation reactions .

Byproduct Analysis

Common byproducts include:

  • Diacetylpiperazine : From over-acetylation during piperazine modification .
  • 3-Carboxyisoxazole : From oxidative cleavage of the isoxazole ring under harsh conditions .

Comparative Reaction Yields

Reaction Step Yield (%) Conditions Reference
Isoxazole synthesis68–72NH₂OH·HCl, EtOH/H₂O (1:1), reflux, 6 h
Piperazine acetylation85–90Acetyl chloride, K₂CO₃, DMF, 25°C, 12 h
Final coupling reaction60–65EDC, HOBt, DCM, 0°C → RT, 24 h

Scientific Research Applications

1-(4-Acetylpiperazin-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(4-Acetylpiperazin-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Physicochemical Properties

Table 3: Molecular Properties

Compound (Example) Molecular Formula Molecular Weight Calculated logP* Key Functional Groups
Target Compound C₁₈H₂₀N₄O₄S (estimated) ~388.4 ~2.5 Acetylpiperazine, Isoxazole
2-(4-Allylpiperazin-1-yl)-1-(1-phenyl-tetrazol-5-yl)ethanone C₁₆H₂₀N₆O 336.4 1.8 Allylpiperazine, Tetrazole
1-(5-Benzo[d][1,3]dioxol-5-yl-dihydropyrazol-1-yl)-2-piperidin-1-yl-ethanone C₂₂H₂₇N₃O₃ 381.5 3.2 Piperidine, Dihydropyrazole

*logP values estimated using ChemDraw.

  • Key Observations: The target compound’s acetylpiperazine group reduces logP compared to non-acetylated piperidines or piperazines, suggesting better aqueous solubility . The benzo[d][1,3]dioxol group consistently contributes to higher molecular weights and moderate lipophilicity across analogs .

Biological Activity

The compound 1-(4-Acetylpiperazin-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves the reaction of piperazine derivatives with isoxazole and benzo[d][1,3]dioxole moieties. The structural framework allows for diverse interactions with biological targets, particularly in neuropharmacology.

Research indicates that piperazine derivatives often exhibit a range of pharmacological effects, including:

  • Acetylcholinesterase Inhibition : Piperazine derivatives have shown potential in inhibiting acetylcholinesterase, an enzyme critical in neurotransmission. This inhibition can lead to increased levels of acetylcholine, which may enhance cognitive function and memory .
  • Antipsychotic Activity : Some piperazine compounds have been evaluated for their antipsychotic properties. They interact with various neurotransmitter receptors, including dopamine and serotonin receptors, which are implicated in mood regulation and psychotic disorders .

Biological Activity Data

The following table summarizes key biological activities associated with similar piperazine derivatives:

Compound Activity Reference
1-(1,4-benzodioxane-2-carbonyl) piperazine (K)Acetylcholinesterase inhibition
6-Methoxy-4-(4-methylpiperazin-1-yl)benzo[b]furo[3,2-b]pyridineAntipsychotic activity
1-(1,2-benzisothiazol-3-yl)piperazineSelective receptor binding

Case Studies

Several studies highlight the efficacy of piperazine derivatives in various biological contexts:

  • Cognitive Enhancement : A study demonstrated that specific piperazine derivatives significantly increased cognitive performance in animal models by inhibiting acetylcholinesterase activity. This suggests potential applications in treating cognitive deficits associated with Alzheimer's disease .
  • Antipsychotic Properties : In a clinical evaluation, a related compound exhibited promising results in managing symptoms of schizophrenia without the typical side effects associated with traditional antipsychotics. This was attributed to its unique receptor binding profile favoring serotonin over dopamine receptors .
  • Antimicrobial Activity : Recent research has indicated that certain piperazine derivatives possess antimicrobial properties against various bacterial strains. The structure-activity relationship (SAR) studies revealed that modifications at specific positions on the piperazine ring enhanced antimicrobial potency .

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